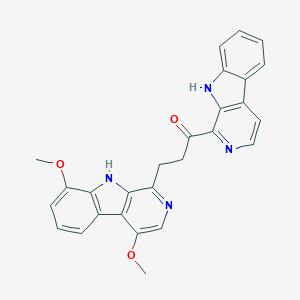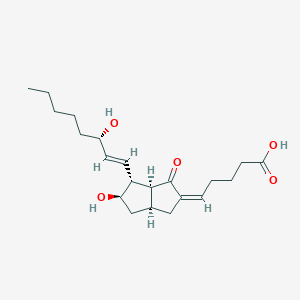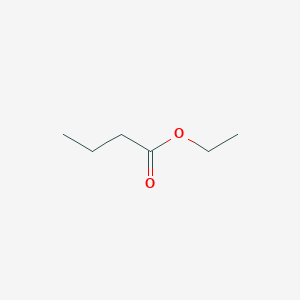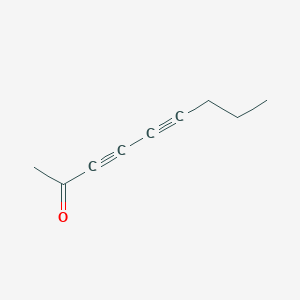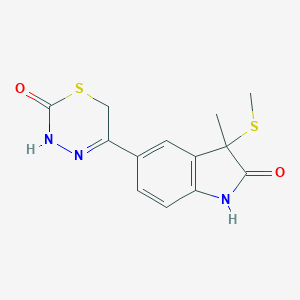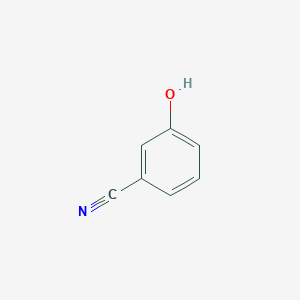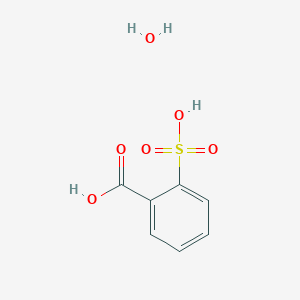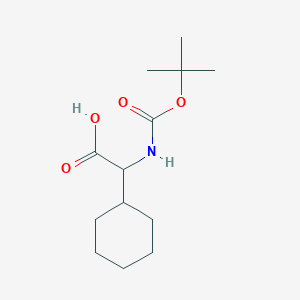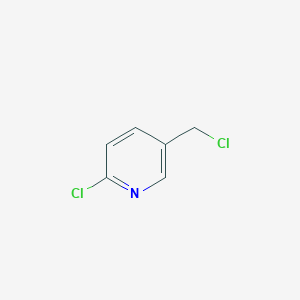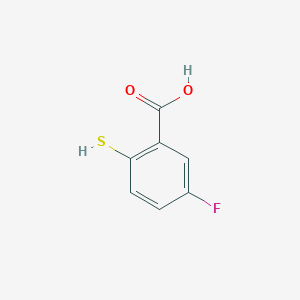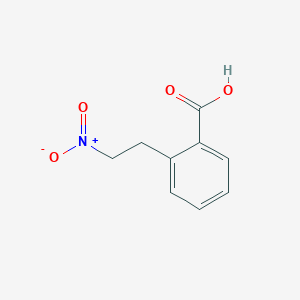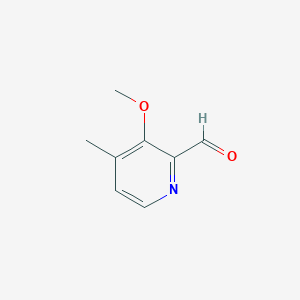![molecular formula C9H10F3NS B046107 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine CAS No. 1005489-34-8](/img/structure/B46107.png)
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine
Vue d'ensemble
Description
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is a chemical compound with the molecular formula C9H10F3NS and a molecular weight of 221.24 g/mol . It is an intermediate in the synthesis of various chemical products, including pesticides such as Sulfoxaflor . This compound is characterized by its clear yellow oil form and slight solubility in chloroform and methanol .
Méthodes De Préparation
The synthesis of 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine involves several steps. One common method includes the reaction of 2-trifluoromethylpyridine with a methylthioethyl group under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines .
Applications De Recherche Scientifique
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine involves its interaction with specific molecular targets. In the case of its use as a pesticide intermediate, the compound affects the central nervous system of insects by interfering with neurotransmitter receptors . This disruption leads to paralysis and eventual death of the target pests .
Comparaison Avec Des Composés Similaires
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine can be compared with similar compounds such as:
2-trifluoromethylpyridine: Lacks the methylthioethyl group, making it less effective in certain synthetic applications.
5-[1-(Methylthio)ethyl]-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
5-[1-(Methylthio)ethyl]-2-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and stability .
Propriétés
IUPAC Name |
5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(14-2)7-3-4-8(13-5-7)9(10,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCQVZAFDWNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
